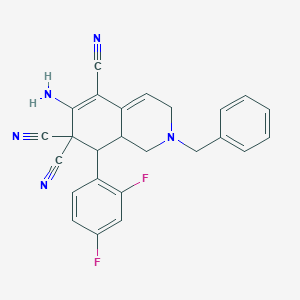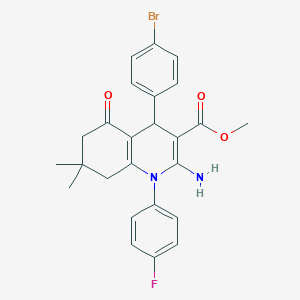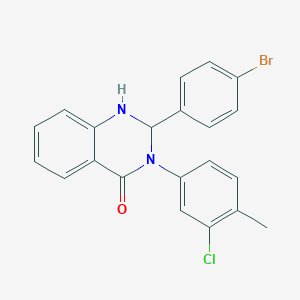![molecular formula C31H35N3O4S B388067 ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388067.png)
ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core through a multi-component reaction involving aniline, ethyl acetoacetate, and an aldehyde. This reaction is typically carried out in the presence of a catalyst such as piperidine under reflux conditions.
Introduction of the benzothiophene moiety: The next step involves the introduction of the benzothiophene moiety through a cyclization reaction. This can be achieved by reacting the quinoline intermediate with a thiophene derivative in the presence of a suitable base such as sodium hydride.
Functional group modifications: The final step involves the introduction of the amino, cyano, and ethoxy groups through various substitution reactions. These reactions are typically carried out under mild conditions using reagents such as ammonia, cyanogen bromide, and ethyl iodide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-(2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides and hydroxyl derivatives.
Reduction: Reduction reactions can be performed on the cyano and carbonyl groups, resulting in the formation of amines and alcohols, respectively.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as halides and organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used but generally include a variety of substituted derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-(2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its diverse functional groups and ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals, contributing to the development of new synthetic methodologies and production processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the amino and cyano groups can interact with enzyme active sites, inhibiting their function and leading to therapeutic effects such as anti-cancer activity. The ethoxy and carboxylate groups can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 2-(2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-cyanothiophene share structural similarities with the benzothiophene moiety and exhibit similar chemical reactivity and biological activity.
Quinoline derivatives:
Carboxylate derivatives:
Properties
Molecular Formula |
C31H35N3O4S |
|---|---|
Molecular Weight |
545.7g/mol |
IUPAC Name |
ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H35N3O4S/c1-5-37-19-13-11-18(12-14-19)25-21(17-32)28(33)34(22-15-31(3,4)16-23(35)27(22)25)29-26(30(36)38-6-2)20-9-7-8-10-24(20)39-29/h11-14,25H,5-10,15-16,33H2,1-4H3 |
InChI Key |
DTEDMOALVBUZPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C(=O)OCC)N)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C(=O)OCC)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B387988.png)
![2-Amino-5'-fluoro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B387989.png)
![2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide](/img/structure/B387991.png)
![N'-(3-benzoyl-7,9-dioxatricyclo[4.2.1.0~2,4~]non-5-ylidene)-3,5-bisnitrobenzohydrazide](/img/structure/B387992.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387995.png)


![N-{4-[(2-cyclododecylidenehydrazino)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B387998.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387999.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B388005.png)

